molecular formula C18H16SSi B078806 Triphenylsilanethiol CAS No. 14606-42-9

Triphenylsilanethiol

Cat. No. B078806
CAS RN: 14606-42-9
M. Wt: 292.5 g/mol
InChI Key: MQDRKELSDPESDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsilanethiol is a chemical compound of silicon, often studied for its unique molecular structure, chemical reactions, and properties. The interest in this compound stems from its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

Triphenylsilanethiol has been explored in studies focusing on its preparation through reactions involving triphenylsilane derivatives. For instance, the scope and limitations of triphenylsilanethiol as a solid hydrogen sulfide equivalent were investigated in free radical reactions to terminal alkynes, showing the potential to yield mixtures of E and Z vinyl sulfides by varying the concentration of starting alkynes (Beauchemin & Gareau, 1998).

Molecular Structure Analysis

The molecular structure of triphenylsilanethiol, specifically triphenylsilane, has been thoroughly investigated. Gas-phase electron diffraction and theoretical calculations revealed a chiral, propeller-like equilibrium conformation with significant torsional and out-of-plane bending vibrations of the phenyl groups about their respective Si–C bonds (Campanelli et al., 2011).

Scientific Research Applications

  • Free Radical Reactions and Preparation of Vinyl Sulfides : Beauchemin and Gareau (1998) explored the use of triphenylsilanethiol in free radical reactions with terminal alkynes to produce vinyl sulfides. The concentration of the starting alkynes influenced the ratio of E and Z isomers in the final product (Beauchemin & Gareau, 1998).

  • Reductive Alkylation of Electron-rich Alkenes : A study by Dang et al. (1999) described the use of triphenylsilane, with triphenylsilanethiol as a catalyst, for the reductive alkylation of electron-rich terminal alkenes. This process resulted in good yields of adducts and was enhanced in the presence of thiol catalysts (Dang et al., 1999).

  • Formation of Silanethiols from Carbonyl Sulfide : Cai and Roberts (2001) investigated the reaction of carbonyl sulfide with organosilanes, including triphenylsilane, to form silanethiols. They confirmed triphenylsilane as an excellent substitute for tributyltin hydride in the Barton–McCombie deoxygenation of alcohols via their xanthates (Cai & Roberts, 2001).

  • Reaction with Alcohols and Phenols : Wojnowski and Becker (1973) studied the reaction of Triphenylsilanethiol with alcohols and phenols, leading to the formation of various Triphenylorganoxysilanes (Wojnowski & Becker, 1973).

  • Isomerization of Cis-1,2-diols to Trans-diequatorial-1,2-diols : Zhang, Gu, and Wendlandt (2021) reported on the use of triphenylsilanethiol as a catalyst in the selective isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This method operated under mild conditions and exhibited broad functional group tolerance (Zhang et al., 2021).

  • Reactions with Carbonic Acids, Cyanates, Thiocyanates, and Amines : Becker and Wojnowski (1976) explored the reactions of Triphenylsilanethiol with various compounds such as carbonic acids, cyanates, thiocyanates, and amines, producing different triphenylsilyl derivatives (Becker & Wojnowski, 1976).

properties

IUPAC Name

triphenyl(sulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDRKELSDPESDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347406
Record name Triphenylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsilanethiol

CAS RN

14606-42-9
Record name Triphenylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsilanethiol
Reactant of Route 2
Triphenylsilanethiol
Reactant of Route 3
Triphenylsilanethiol
Reactant of Route 4
Triphenylsilanethiol
Reactant of Route 5
Triphenylsilanethiol
Reactant of Route 6
Triphenylsilanethiol

Citations

For This Compound
132
Citations
Y Cai, BP Roberts - Tetrahedron Letters, 2001 - Elsevier
… Triphenylsilanethiol 1 and triisopropylsilanethiol 2 function as H 2 S equivalents for the synthesis of alkanethiols and thioethers, when CS bond formation can be accomplished by …
Number of citations: 14 www.sciencedirect.com
Y Cai, BP Roberts - Tetrahedron Letters, 2001 - Elsevier
… 3 is also efficiently (85% isolated yield) reduced to cholestane 4 by TPS at 60C in dioxane under the conditions described for the reduction of 1; 9 when 5 mol% triphenylsilanethiol (Ph …
Number of citations: 24 www.sciencedirect.com
HS Dang, MRJ Elsegood, KM Kim… - Journal of the Chemical …, 1999 - pubs.rsc.org
… hyponitrite (at 60 C) or dilauroyl peroxide (at 80 C) as initiators and good yields of the adducts R1R2CHCH2R3 were obtained with either methyl thioglycolate or triphenylsilanethiol as …
Number of citations: 37 pubs.rsc.org
A Beauchemin, Y Gareau - Phosphorus, Sulfur, and Silicon and the …, 1998 - Taylor & Francis
The scope and limitations of triphenylsilanethiol (1) a solid hydrogen sulfide equivalent, were investigated in free radical reactions to terminal alkynes. The triphenylsilylthioenol ether …
Number of citations: 16 www.tandfonline.com
W Marynowski, T Klucznik, K Baranowska, A Dołęga… - 2010 - Wiley Online Library
Tri(mesityloxy)silanethiol (TMST) was isolated as the only product of the reaction between SiS 2 and 2,4,6‐trimethylphenol. TMST crystallizes in the triclinic system. Good quality of the …
Number of citations: 13 onlinelibrary.wiley.com
B Haché, Y Gareau - Tetrahedron letters, 1994 - Elsevier
PII: S0040-4039(00)73174-1 Page 1 Trrrrrkdran Learns. Vol. 35. No. 12 pp. 1837-1840. 1994 Ekvier Science Lid FHlltdillGnuBhill 0040-4039194 S6.00+0.00 0040-4039(94)EO189-5 …
Number of citations: 21 www.sciencedirect.com
DJ Meininger, Z Kasrawi, HD Arman… - Journal of Coordination …, 2016 - Taylor & Francis
Reaction of [Mn(OAc)(TPP)] (TPP = dianion of meso-tetraphenylporphine) with both HSSi i Pr 3 and HSSiPh 3 in the presence of air leads to formation of the corresponding siloxide …
Number of citations: 3 www.tandfonline.com
J Brittain, Y Gareau - Tetrahedron letters, 1993 - Elsevier
TRIPHENYLSILANETHIOL: A SOLID H&3 EQUIVALENT IN THE RING OPENING OF EFOXIDES John Brlttain, Yves Gareau* Mfzck Fros!rt cellt … TRIPHENYLSILANETHIOL: A …
Number of citations: 42 www.sciencedirect.com
W Wojnowski, K Peters, EM Peters… - Zeitschrift für …, 1986 - degruyter.com
… On the other hand, the hydrolysis of triphenylsilanethiol is well known [4]. Düring the course of our structural investigations of metal silanethiolate with M = Ag, Hg, Tl, Pb (Wojnowski et al…
Number of citations: 19 www.degruyter.com
Y Cai, BP Roberts - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The mechanism by which thiols promote the radical-chain reduction of alkyl halides by a variety of simple silanes, such as Et3SiH and Ph3SiH, has been investigated in detail. Kinetic …
Number of citations: 27 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.